molecular formula C8H4N2 B2951609 2,4-Diethynylpyrimidine CAS No. 1018473-99-8

2,4-Diethynylpyrimidine

Cat. No.: B2951609
CAS No.: 1018473-99-8
M. Wt: 128.134
InChI Key: XDDINPXLFBEURS-UHFFFAOYSA-N
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Description

2,4-Diethynylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with ethynyl groups at the 2 and 4 positions. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The presence of ethynyl groups in this compound makes it a versatile compound with unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyrimidine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2,4-Diethynylpyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-established. Pyrimidines play a crucial role in nucleotide synthesis, which is essential for DNA and RNA production. They are involved in the de novo purine and pyrimidine biosynthesis pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent. Further pharmacokinetic studies are needed to characterize these properties .

Result of Action

Some pyrimidine derivatives have shown anticancer properties, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells

Action Environment

Factors such as pH, temperature, and the presence of other substances can affect the activity of chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethynylpyrimidine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethynylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethynyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,4-Diethynylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials such as polymers, dyes, and electronic components.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Contains amino groups instead of ethynyl groups and is known for its use in pharmaceuticals.

    2,4-Dichloropyrimidine: Contains chlorine atoms and is used as an intermediate in organic synthesis.

    2,4-Dihydroxypyrimidine: Contains hydroxyl groups and is studied for its biological activity.

Uniqueness of 2,4-Diethynylpyrimidine

The presence of ethynyl groups in this compound imparts unique chemical reactivity and electronic properties. These groups can participate in a wide range of chemical reactions, making the compound a versatile building block for the synthesis of diverse organic molecules. Additionally, the ethynyl groups can enhance the compound’s ability to interact with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2,4-diethynylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDINPXLFBEURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=NC=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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